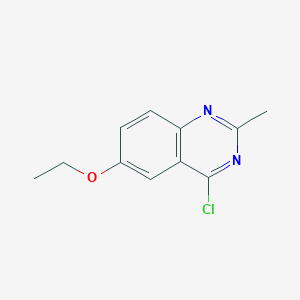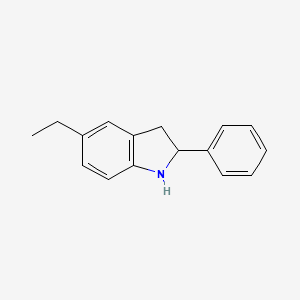
5-Ethyl-2-phenylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-phenylindoline is a heterocyclic organic compound belonging to the indoline family. Indolines are nitrogen-containing heterocycles that are structurally related to indoles, which are prevalent in many natural products and pharmaceuticals. The presence of an ethyl group at the 5-position and a phenyl group at the 2-position distinguishes this compound from other indoline derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-phenylindoline typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would be 5-ethyl-2-phenylhydrazine and a suitable carbonyl compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-2-phenylindoline can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding indole derivative.
Reduction: Formation of tetrahydroindoline derivatives.
Substitution: Electrophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: 5-Ethyl-2-phenylindole.
Reduction: 5-Ethyl-2-phenyl-1,2,3,4-tetrahydroindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-phenylindoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-phenylindoline in biological systems involves its interaction with various molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the indoline ring .
Vergleich Mit ähnlichen Verbindungen
2-Phenylindoline: Lacks the ethyl group at the 5-position.
5-Methyl-2-phenylindoline: Contains a methyl group instead of an ethyl group at the 5-position.
2-Phenylindole: The indole analogue without the saturated nitrogen-containing ring.
Uniqueness: 5-Ethyl-2-phenylindoline is unique due to the presence of both the ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. The ethyl group at the 5-position can affect the compound’s steric and electronic properties, potentially leading to different interactions with biological targets compared to its analogues .
Eigenschaften
Molekularformel |
C16H17N |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
5-ethyl-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C16H17N/c1-2-12-8-9-15-14(10-12)11-16(17-15)13-6-4-3-5-7-13/h3-10,16-17H,2,11H2,1H3 |
InChI-Schlüssel |
RQUJCVLIJLWHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)NC(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


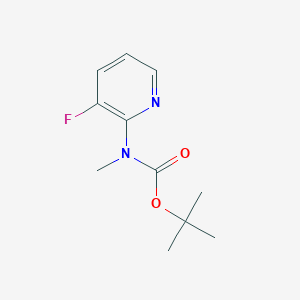



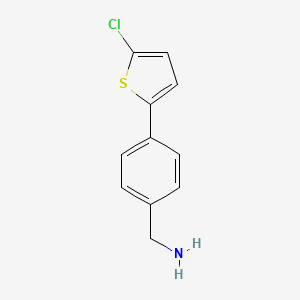
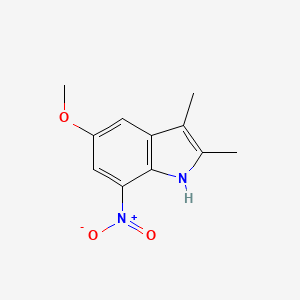

![2-Amino-5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11881647.png)
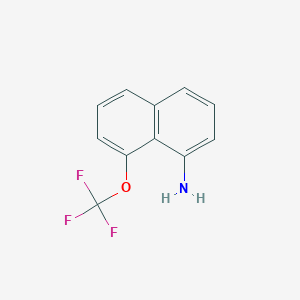

![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)


